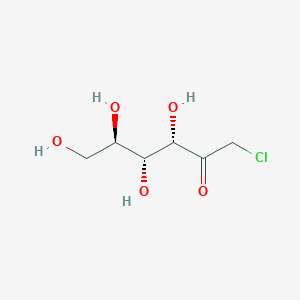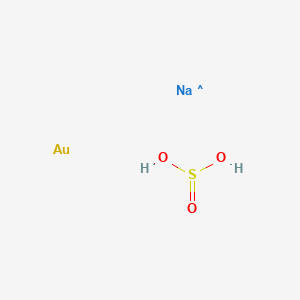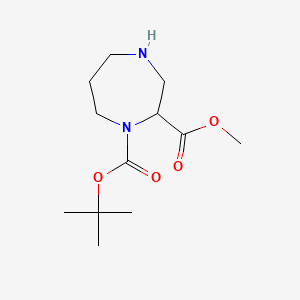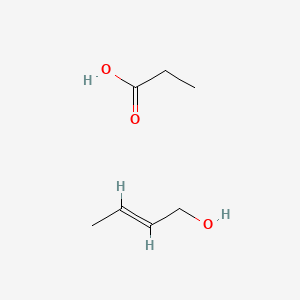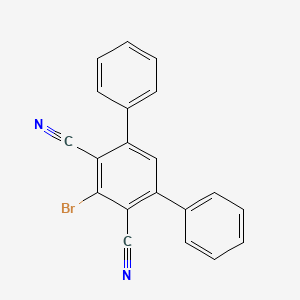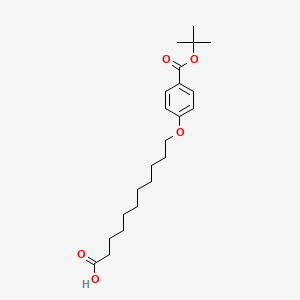
11-(4-(Tert-butoxycarbonyl)phenoxy)undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(4-(Tert-butoxycarbonyl)phenoxy)undecanoic acid is a chemical compound with the molecular formula C22H34O5 and a molecular weight of 378.50 g/mol . It is a member of the phenoxyalkanoic acid family, characterized by the presence of a phenoxy group attached to an alkanoic acid chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-(Tert-butoxycarbonyl)phenoxy)undecanoic acid typically involves the reaction of 4-(tert-butoxycarbonyl)phenol with 11-bromoundecanoic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
11-(4-(Tert-butoxycarbonyl)phenoxy)undecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenoxy group can undergo substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenoxyalkanoic acids.
Scientific Research Applications
11-(4-(Tert-butoxycarbonyl)phenoxy)undecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 11-(4-(Tert-butoxycarbonyl)phenoxy)undecanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The tert-butoxycarbonyl group can be cleaved under certain conditions, releasing the active phenoxyalkanoic acid, which can then exert its effects on various biological pathways .
Comparison with Similar Compounds
11-(4-(Tert-butoxycarbonyl)phenoxy)undecanoic acid can be compared with other phenoxyalkanoic acids, such as:
- 4-(tert-Butoxycarbonyl)phenoxyacetic acid
- 4-(tert-Butoxycarbonyl)phenoxypropionic acid
- 4-(tert-Butoxycarbonyl)phenoxybutyric acid
These compounds share similar structural features but differ in the length of the alkanoic acid chain. The unique properties of this compound, such as its longer chain length, contribute to its distinct chemical and biological activities .
Properties
Molecular Formula |
C22H34O5 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
11-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenoxy]undecanoic acid |
InChI |
InChI=1S/C22H34O5/c1-22(2,3)27-21(25)18-13-15-19(16-14-18)26-17-11-9-7-5-4-6-8-10-12-20(23)24/h13-16H,4-12,17H2,1-3H3,(H,23,24) |
InChI Key |
YDTLALDCLABZKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)OCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![spiro[3H-1-benzofuran-2,4'-azepane]](/img/structure/B12333199.png)
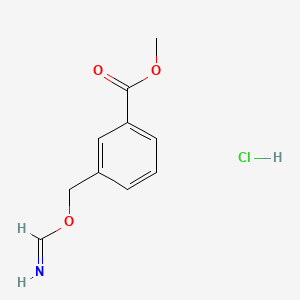
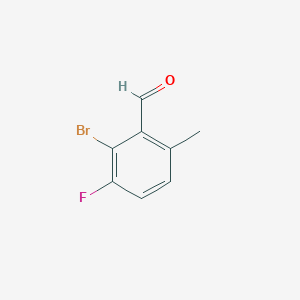
![N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-[(1R)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide](/img/structure/B12333208.png)
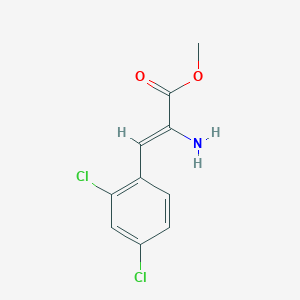
![(1R,2R,3aS,9aS)-1-(2-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol](/img/structure/B12333218.png)
![6-Iodobenzo[d]isoxazole](/img/structure/B12333227.png)
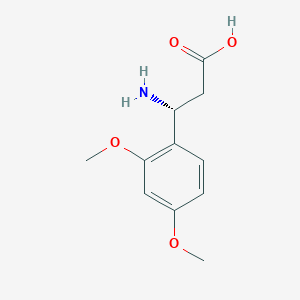
![(S)-N-[(1E)-(3,5-dichlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12333246.png)
